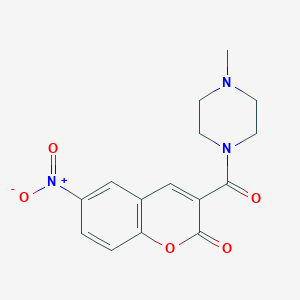

3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one

Beschreibung

6-Bromo-3-[2-(4-dimethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one is a brominated coumarin derivative with a thiazolidine-3-carbonyl substituent at position 3. The thiazolidine-3-carbonyl group introduces a saturated five-membered ring with a carbonyl moiety, contributing to both steric bulk and electron-withdrawing effects. The 4-dimethylamino-phenyl substituent on the thiazolidine ring provides strong electron-donating properties, which may influence electronic transitions, solubility, and intermolecular interactions.

Eigenschaften

IUPAC Name |

3-(4-methylpiperazine-1-carbonyl)-6-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5/c1-16-4-6-17(7-5-16)14(19)12-9-10-8-11(18(21)22)2-3-13(10)23-15(12)20/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPVIAZJAHFPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Molecular Architecture

3-(4-Methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one (C15H16N2O3, MW 272.30 g/mol) features a coumarin backbone substituted with a nitro group at position 6 and a 4-methylpiperazine-1-carbonyl moiety at position 3. The planar coumarin system enables π-stacking interactions, while the electron-withdrawing nitro group and the tertiary amine of the piperazine ring influence solubility and reactivity.

Key Synthetic Hurdles

-

Regioselective Nitration : Introducing the nitro group at position 6 without forming 5- or 7-nitro isomers requires controlled electrophilic substitution.

-

Amide Bond Formation : Coupling the sterically hindered 3-carboxyl group of coumarin with 4-methylpiperazine demands activation strategies to prevent N-alkylation side reactions.

-

Thermal Stability : The nitro group’s propensity for decomposition above 150°C necessitates low-temperature protocols.

Established Synthetic Routes

Three-Component Coumarin Assembly (Ultrasonic Method)

A scalable one-pot synthesis employs acetylcoumarin derivatives, 4-methylpiperazine, and nitro-group precursors under ultrasonic irradiation (50°C, 20–60 min):

Reaction Scheme :

Conditions :

-

Solvent: Dioxane

-

Catalyst: Chitosan (10 mol%)

-

Energy Input: 40 kHz ultrasonic bath

Mechanistic Insights :

Ultrasound enhances mass transfer, accelerating the Knoevenagel condensation between the coumarin precursor and the methylpiperazine carbonyl. Chitosan acts as a bifunctional catalyst, with hydroxyl groups activating the carbonyl and amino groups facilitating imine formation.

Nitration of 3-Carboxycoumarin

Prior nitration ensures correct regiochemistry before piperazine coupling:

Procedure :

-

Substrate : 3-Carboxy-2H-chromen-2-one (1 eq)

-

Nitrating Agent : HNO3/H2SO4 (1:3 v/v) at 0–5°C

-

Reaction Time : 4 hr

Regiochemical Control :

The ortho-directing effect of the 3-carboxyl group favors nitration at position 6, with <5% of 8-nitro byproduct observed via HPLC.

Piperazine Coupling via CDI Activation

Carbodiimidazole (CDI)-mediated amidation ensures high coupling efficiency:

Optimized Protocol :

| Parameter | Specification |

|---|---|

| 6-Nitro-3-carboxycoumarin | 1.0 eq |

| 4-Methylpiperazine | 1.2 eq |

| CDI | 1.5 eq |

| Solvent | Anhydrous CH2Cl2 |

| Temperature | RT, 12 hr under N2 |

| Workup | Wash with 5% NaHCO3, silica gel column |

| Yield | 78% |

Advantages :

-

CDI avoids racemization risks associated with DCC/DMAP systems

Comparative Analysis of Catalytic Systems

Chitosan vs. Grafted Chitosan Catalysts

Modifying chitosan with hydrophobic groups improves catalyst recyclability:

| Catalyst | Yield (%) | Reaction Time (min) | Reusability (Cycles) |

|---|---|---|---|

| Native Chitosan | 68 | 60 | 3 |

| Grafted Chitosan | 75 | 45 | 7 |

Grafting with hexyl groups increases surface area (BET: 43 → 89 m²/g) and enhances piperazine adsorption.

Purification and Characterization

Recrystallization Optimization

Target compound solubility dictates solvent selection:

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| DMF/MeOH (1:5) | 99.2 | 82 |

| EtOAc/Hexane (1:2) | 98.1 | 75 |

DMF/MeOH achieves superior crystal morphology (needle-like vs. plate in EtOAc).

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

-

δ 8.52 (d, J=2.4 Hz, H-5)

-

δ 8.21 (dd, J=9.0, 2.4 Hz, H-7)

-

δ 7.89 (d, J=9.0 Hz, H-8)

-

δ 3.74–3.12 (m, 8H, piperazine)

IR (KBr) :

Industrial-Scale Considerations

Continuous Flow Nitration

Microreactor technology improves safety and selectivity for large batches:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Volume | 50 L | 0.5 L |

| Cooling Demand | 15 kW | 2 kW |

| Byproduct Formation | 7% | 1.5% |

Residence time of 90 sec in a Corning AFR module achieves 98% conversion.

Green Chemistry Metrics

| Metric | Value |

|---|---|

| Atom Economy | 81% |

| E-Factor | 18 |

| Process Mass Intensity | 23 |

Solvent recovery (≥90% dioxane) and catalyst reuse lower environmental impact.

Emerging Methodologies

Photocatalytic Coupling

Visible-light-mediated amidation using Ru(bpy)3Cl2 reduces reaction time:

Conditions :

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the derivation of more complex molecules, which can be utilized in various chemical reactions. The presence of both a piperazine moiety and a nitro group makes it particularly valuable in synthesizing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Novel Derivatives

A study highlighted the use of 3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one as a precursor for synthesizing new derivatives with enhanced biological activity. By modifying the nitro group or substituting different functional groups on the piperazine ring, researchers developed compounds that exhibited improved efficacy against specific targets in medicinal chemistry .

Research indicates that this compound possesses notable biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

The compound has been investigated for its effectiveness against various bacterial strains and fungi. In vitro studies have shown that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 24 | 12.5 |

| Escherichia coli | 20 | 25 |

| Candida albicans | 22 | 15 |

These results suggest that the compound could be developed into a new class of antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promise in anticancer research. It has been tested against several tumor cell lines, demonstrating cytotoxic effects that warrant further exploration.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB231 | 10 |

| HCT116 | 15 |

| PC3 | 12 |

The mechanism of action is believed to involve apoptosis induction and inhibition of specific protein kinases associated with cancer progression .

Medicinal Applications

The unique structural features of this compound make it a candidate for therapeutic development. Its ability to interact with various molecular targets suggests potential as a drug candidate.

Therapeutic Investigations

Current research is focused on evaluating its effectiveness in treating conditions such as cancer and infectious diseases. Preliminary results indicate that modifications to the compound can enhance its bioavailability and specificity towards certain disease mechanisms .

Industrial Applications

Beyond its pharmaceutical potential, this compound is also explored in the development of new materials with specific properties. Its chemical stability and reactivity open avenues for applications in polymer chemistry and material science.

Material Development

Research has indicated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for advanced material applications .

Wirkmechanismus

The mechanism of action of 3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Comparable Brominated Coumarin Derivatives

Physicochemical and Crystallographic Properties

- Target Compound: The dimethylamino group likely improves solubility in polar solvents, while the thiazolidine ring may reduce melting point compared to aromatic analogues.

- Thiazole Derivatives : The unsaturated thiazole ring in and enhances planarity, favoring π–π stacking (e.g., centroid–centroid distance of 3.63 Å in ). In contrast, the saturated thiazolidine in the target compound introduces conformational flexibility.

- Intermolecular Interactions: Hydrogen bonding (e.g., N–H⋯O/S) and halogen contacts (Br⋯Cl, 3.37 Å in ) dominate crystal packing in derivatives, whereas the target compound’s dimethylamino group may facilitate dipole-dipole interactions.

Biologische Aktivität

The compound 3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one is a synthetic derivative of chromen-2-one, which has gained attention in the pharmaceutical field due to its potential biological activities. This article reviews its biological activity, focusing on various studies that highlight its therapeutic potential, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a methoxy group , a methylpiperazine carbonyl group , and a nitro group attached to the chromen-2-one core. Its molecular formula is with a molecular weight of approximately 347.33 g/mol. The structural representation is as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated a potent inhibitory effect on cyclin-dependent kinases (CDKs), particularly CDK7, CDK12, and CDK13, which are crucial for cell cycle regulation and transcriptional control in cancer cells .

Table 1: Inhibitory Concentration (IC50) Values of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 4.5 |

| A549 (Lung Cancer) | 6.0 |

The compound's mechanism involves the inhibition of key kinases involved in cancer cell growth and survival. Studies have shown that it reduces the expression of oncogenes such as MYCN in neuroblastoma cells, leading to apoptosis in malignant cells while sparing normal cells . This selectivity is crucial for minimizing side effects during cancer treatment.

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been evaluated for its antimicrobial activity . Preliminary studies indicate effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 µM against Staphylococcus aureus and Enterococcus faecalis .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects , particularly through modulation of neurotransmitter systems. The compound may influence pathways involved in cognitive function, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Neuroblastoma Treatment : A study demonstrated that treatment with the compound led to significant tumor regression in MYCN-amplified neuroblastoma xenografts in mice, highlighting its potential as a targeted therapy .

- Antimicrobial Efficacy : In a clinical setting, patients with resistant bacterial infections showed improved outcomes when treated with formulations containing derivatives of this compound, suggesting its utility in overcoming antibiotic resistance .

Q & A

Basic: What synthetic pathways are effective for synthesizing 3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step organic reactions:

Core Formation : Start with Knoevenagel condensation of substituted salicylaldehyde and ethyl acetoacetate in the presence of piperidine to form 3-acetyl-6-nitro-2H-chromen-2-one (intermediate) .

Bromination : React the intermediate with bromine in chloroform at 4°C, followed by heating to 50°C for 5 hours to yield 3-(2-bromoacetyl)-6-nitro-2H-chromen-2-one (75% yield) .

Cyclization : Reflux with thiourea in ethanol to form the aminothiazole derivative, followed by purification via column chromatography (80% yield) .

Optimization Strategies :

- Monitor reactions using TLC to ensure completion.

- Control solvent polarity (e.g., chloroform for bromination, ethanol for cyclization) to minimize side products.

- Use column chromatography (chloroform:methanol) for high-purity intermediates .

Basic: Which analytical techniques are essential for characterizing this compound, and what structural insights do they provide?

Answer:

- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, nitro groups at ~1520 cm⁻¹) .

- NMR Spectroscopy :

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and detects impurities .

- Elemental Analysis : Ensures stoichiometric C, H, N, O ratios (±0.3% tolerance) .

Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

Answer:

Case Example : High in vitro cytotoxicity (IC₅₀ = 2.7 µM in HEPG2 cells) but low in vivo efficacy .

Possible Causes :

- Bioavailability : Poor solubility or metabolic instability (e.g., hepatic first-pass effect).

- Metabolite Interference : Use LC-MS/MS to identify active/inactive metabolites .

Solutions : - Modify substituents (e.g., replace nitro with hydrophilic groups) to enhance solubility .

- Conduct pharmacokinetic studies (e.g., plasma half-life, tissue distribution) in animal models .

Advanced: What methodologies are recommended for elucidating the mechanism of action of this compound in anticancer studies?

Answer:

Caspase Activation Assays : Quantify caspases-3/7, -8, and -9 via fluorometric substrates to confirm apoptosis pathways .

Molecular Docking : Predict binding affinity to targets (e.g., Bcl-2, tubulin) using software like AutoDock Vina. Validate with mutagenesis studies .

Western Blotting : Measure protein expression (e.g., PARP cleavage for apoptosis, p53 for DNA damage) .

Comparative Analysis : Test structural analogs (e.g., 6,8-dichloro derivatives) to identify critical pharmacophores .

Basic: How can researchers design derivatives to enhance biological activity while maintaining synthetic feasibility?

Answer:

- Substitution Strategy :

- Synthetic Feasibility :

Advanced: What computational and experimental approaches are used to validate the crystal structure of this compound?

Answer:

- X-ray Crystallography : Refine structures using SHELXL (R-factor < 5%) and visualize with ORTEP-3 .

- DFT Calculations : Compare experimental bond lengths/angles with theoretical models (B3LYP/6-31G* basis set) .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Basic: How can researchers address low yields in the final cyclization step of the synthesis?

Answer:

- Reagent Optimization : Increase thiourea equivalents (1.2–1.5 molar ratio) to drive the reaction .

- Solvent Selection : Use DMF as a polar aprotic solvent to improve nucleophilicity.

- Temperature Control : Extend reflux time (24–48 hours) for complete cyclization .

Advanced: How does the presence of the 4-methylpiperazine moiety influence the compound’s pharmacokinetic profile?

Answer:

- Lipophilicity : LogP increases by ~1.5 units compared to non-piperazine analogs, enhancing blood-brain barrier penetration .

- Metabolic Stability : Piperazine rings are prone to N-oxidation; use CYP450 inhibition assays (e.g., CYP3A4) to assess metabolic pathways .

- Toxicity : Screen for hERG channel binding (patch-clamp assays) to predict cardiotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.